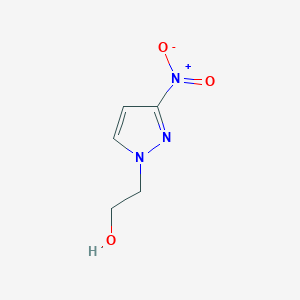
3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of significant interest due to their potential biological applications. In the study of microwave-assisted facile synthesis, a series of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized using a solvent-free method under microwave irradiation . Similarly, another research effort led to the synthesis of N-substituted imidazolylbenzamides, which showed promising cardiac electrophysiological activity . Additionally, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized from 4-aminophenazone, highlighting the versatility of benzamide derivatives in drug chemistry . Lastly, novel N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides were efficiently synthesized through heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas .
Molecular Structure Analysis
The molecular structures of the synthesized benzamide derivatives were confirmed using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectral study, and elemental analysis were employed to ascertain the structures of the synthesized compounds in the first study . These techniques are crucial for verifying the expected molecular frameworks and for ensuring the purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are characterized by their efficiency and specificity. The synthesis of Schiff’s bases under microwave irradiation is an example of a reaction that benefits from reduced reaction times and solvent-free conditions, which are advantageous for environmental and economic reasons . The heterocyclization process used to create substituted benzamides is another example of a targeted chemical reaction that leads to the formation of desired products with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structures and the presence of various functional groups. These properties are essential for determining the compounds' suitability for drug development, including their pharmacokinetic and pharmacodynamic profiles. The molecular docking study and ADMET properties prediction performed in the first study provide insights into the oral drug-like behavior of the synthesized compounds, which is critical for their potential use as anticancer agents.
Biological Evaluation
The synthesized benzamide derivatives were evaluated for their biological activity. Most of the compounds in the first study exhibited promising anticancer activity against a panel of human cancer cell lines, with some showing GI50 values comparable to the standard drug Adriamycin . The cardiac electrophysiological activity of N-substituted imidazolylbenzamides was also notable, with some compounds showing potency and efficacy in in vivo models of reentrant arrhythmias . The inhibitory potential of benzamide derivatives against various enzymes, such as alkaline phosphatase and ecto-5'-nucleotidases, was investigated, indicating their potential to bind nucleotide protein targets .
Aplicaciones Científicas De Investigación
Benzothiazole Derivatives in Scientific Research
Chemical and Biological Significance Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is prevalent in both natural products and synthetic compounds, exhibiting a wide range of biological activities. Benzothiazole and its derivatives are considered key moieties in the development of new therapeutic agents due to their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties (Sumit, Arvind Kumar, & A. Mishra, 2020). Their molecular structures underpin several potent drugs, highlighting their significance in medicinal chemistry.
Structural Diversity and Pharmacological Activities The unique structural framework of benzothiazole derivatives allows for a high degree of diversity, leading to compounds with various pharmacological activities. This structural adaptability is crucial for the discovery and development of new drugs with less toxic effects. Specifically, the modifications at the C-2 and C-6 positions of benzothiazole have been shown to yield compounds with a variety of biological activities, underscoring the scaffold's importance in drug discovery (M. Bhat & S. L. Belagali, 2020).
Synthesis and Applications The synthesis of benzothiazole derivatives and their applications in medicinal chemistry have been extensively reviewed, indicating their role in addressing various diseases. The broad range of activities includes anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, and anti-inflammatory effects. This versatility makes benzothiazole a promising compound in the quest for new therapeutic agents (Rangappa S. Keri, M. Patil, S. Patil, & Srinivasa Budagumpi, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-12-6-4-5-7-15(12)23-17(19)18-16(20)11-8-9-13(21-2)14(10-11)22-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGPXBKSMWABFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)

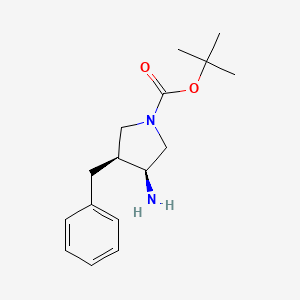
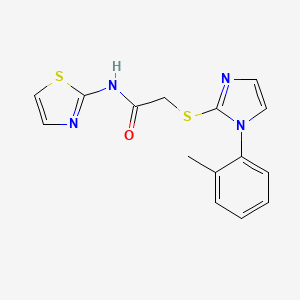
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)
![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)

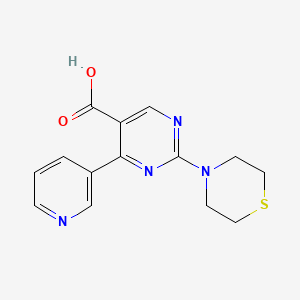
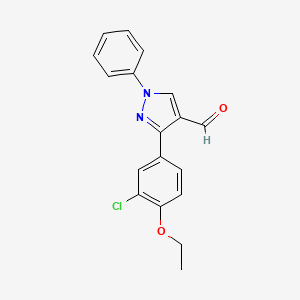


![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)
